![molecular formula C15H15NO4S B2927534 Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate CAS No. 477850-15-0](/img/structure/B2927534.png)
Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate
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Overview
Description
“Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” is a chemical compound with the empirical formula C15H15NO4S . It is also known by other names such as “3- [ [ (4-Methylphenyl)sulfonyl]amino]-benzoic acid methyl ester” and "Methyl 3- { [ (4-methylphenyl)sulfonyl]amino}benzoate" . The molecular weight of this compound is 305.35 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string "CC1=CC=C (S (NC2=CC (C (OC)=O)=CC=C2) (=O)=O)C=C1" . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” is a powder that is off-white to purple in color . It is soluble in DMSO at a concentration of 25 mg/mL . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Medicinal Chemistry: Synthesis of Drug Candidates
“Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” serves as a crucial raw material and intermediate in the synthesis of many drug candidates. It is particularly valuable in the development of compounds with potential therapeutic effects. The compound’s ability to undergo selective acylation makes it a versatile building block for creating a variety of pharmacologically active molecules .
Microflow System Synthesis
The compound has been synthesized using a continuous flow microreactor system, which offers advantages such as improved reaction selectivity and higher yields. This method is significant for the pharmaceutical industry as it allows for the efficient and scalable production of intermediates like “Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” with a yield of 85.7% within 10 minutes .
Kinetic Studies and Reaction Optimization
Kinetic studies using microflow systems have been conducted to understand the reaction process of “Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate”. These studies help in determining reaction rate constants, activation energies, and pre-exponential factors. The kinetic model derived from these studies can predict selectivity and conversion rates, which are crucial for optimizing industrial synthesis processes .
Computational Fluid Dynamics (CFD) Applications
The compound’s synthesis process has been modeled using computational fluid dynamics (CFD). CFD simulations are essential for visualizing and optimizing the flow synthesis of chemical compounds, leading to better design and operation of microreactors .
Selective Acylation Research
Research into the selective acylation of “Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” has led to a deeper understanding of the chemical environments of amine groups and the challenges associated with monoacylation. This research is fundamental for the development of more efficient synthetic routes for pharmaceutical intermediates .
Raw Material for Active Pharmaceutical Ingredients (APIs)
As an intermediate, “Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” is a key raw material in the production of active pharmaceutical ingredients (APIs). Its role in the synthesis of APIs is critical due to its chemical properties, which allow for the creation of complex molecular structures required for drug development .
Mechanism of Action
Target of Action
The primary target of Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate, also known as MSAB, is β-catenin . β-catenin is a key protein in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
MSAB interacts directly with β-catenin, specifically within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin by MSAB affects the Wnt/β-catenin signaling pathway . This pathway is crucial for cell proliferation and differentiation. By degrading β-catenin, MSAB inhibits the pathway, leading to a decrease in Wnt-dependent cell proliferation .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The result of MSAB’s action is a decrease in Wnt-dependent cell proliferation . This is due to the degradation of β-catenin, which inhibits the Wnt/β-catenin signaling pathway . MSAB has been shown to have potent anti-tumor effects selectively on Wnt-dependent cancer cells .
Action Environment
Safety and Hazards
Future Directions
The future directions for the use of this compound could involve further exploration of its inhibitory effects on Wnt signaling-dependent proliferation of cancer cells. It could also be used in the development of new synthetic methods and reactions, given the versatility of organoboron compounds in organic synthesis .
properties
IUPAC Name |
methyl 3-amino-4-(4-methylphenyl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-3-6-12(7-4-10)21(18,19)14-8-5-11(9-13(14)16)15(17)20-2/h3-9H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVULRLBLSULCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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